4-Nitrosoquinoline 1-oxide

Catalog No.
S1502880
CAS No.
1130-69-4
M.F
C9H6N2O2
M. Wt
174.16 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrosoquinoline 1-oxide

CAS Number

1130-69-4

Product Name

4-Nitrosoquinoline 1-oxide

IUPAC Name

4-nitroso-1-oxidoquinolin-1-ium

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

InChI

InChI=1S/C9H6N2O2/c12-10-8-5-6-11(13)9-4-2-1-3-7(8)9/h1-6H

InChI Key

HDODESNNQIATIS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=[N+]2[O-])N=O

Synonyms

4-Nitrosoquinoline 1-oxide

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=[N+]2[O-])N=O

Description

The exact mass of the compound 4-Nitrosoquinoline 1-oxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Nitrosoquinoline 1-oxide is a chemical compound classified as a nitroquinoline derivative, with the molecular formula C9H7N3OC_9H_7N_3O. It is recognized for its carcinogenic and mutagenic properties, making it a significant subject of study in toxicology and cancer research. This compound is primarily used in laboratory settings to assess the efficacy of various treatments and dietary interventions in cancer models. Its structure features a heterocyclic aromatic ring, which contributes to its biological activity and potential for inducing DNA damage through the formation of reactive metabolites and DNA adducts .

  • Reduction: It can be metabolized to 4-hydroxyaminoquinoline 1-oxide, which is believed to be a key intermediate in its mutagenic activity. This metabolite forms stable DNA adducts, particularly with guanine residues, leading to mutations .
  • Reactivity with Nucleophiles: The compound reacts with nucleophiles in the presence of agents such as potassium cyanide, resulting in various derivatives .
  • Complex Formation: When reacted with aluminum chloride, it yields 4-chloroquinoline 1-oxide, demonstrating its ability to form new compounds through electrophilic substitution reactions .

The biological activity of 4-nitrosoquinoline 1-oxide is primarily linked to its ability to induce DNA damage. The compound has been shown to:

  • Generate reactive oxygen species, which contribute to oxidative stress and further DNA damage .
  • Form bulky DNA adducts, particularly at guanine bases, leading to mutagenesis and potential carcinogenic outcomes .
  • Induce cellular responses aimed at repairing DNA lesions via pathways like nucleotide excision repair .

These activities underscore its role as a potent experimental carcinogen.

The synthesis of 4-nitrosoquinoline 1-oxide typically involves:

  • Nitration of Quinoline: The starting material, quinoline, is subjected to nitration using nitric acid or a mixture of nitric and sulfuric acids.
  • Oxidation: The resulting nitro compound can then be oxidized to form 4-nitrosoquinoline 1-oxide.
  • Purification: The product may require purification steps such as recrystallization or chromatography to achieve the desired purity for research applications.

These methods allow for the controlled production of 4-nitrosoquinoline 1-oxide for use in experimental settings.

4-Nitrosoquinoline 1-oxide has several applications in scientific research:

  • Carcinogenicity Testing: It is widely used in studies aimed at understanding the mechanisms of cancer development and testing potential anti-cancer agents.
  • Genetic Screening: Due to its mutagenic properties, it serves as a tool for generating mutants in various organisms, aiding in genetic studies and functional genomics .
  • Model for DNA Damage Studies: The compound provides a model system for investigating DNA repair mechanisms and the effects of oxidative stress on cellular integrity .

Studies on the interactions of 4-nitrosoquinoline 1-oxide have revealed significant insights into its biological effects:

  • It induces oxidative stress by generating reactive oxygen species, which play a crucial role in mediating its genotoxic effects .
  • Research has demonstrated that treatment with this compound leads to increased levels of specific DNA lesions, such as 8-hydroxydeoxyguanosine, indicating oxidative damage .
  • Investigations into yeast models have identified genetic factors that confer resistance to the mutagenic effects of this compound, highlighting potential pathways for cellular defense against DNA damage .

Several compounds share structural or functional similarities with 4-nitrosoquinoline 1-oxide. Here are some notable examples:

Compound NameStructure SimilarityBiological ActivityUnique Aspects
QuinolineBasic structureAntimicrobial propertiesPrecursor for various derivatives
NitroquinolineNitrogen groupMutagenicLess potent than 4-nitrosoquinoline
AminoquinolineAmino groupAntiparasitic activityUsed in treatment of malaria
4-Hydroxyaminoquinoline 1-OxideReduced formCarcinogenicDirectly involved in DNA adduct formation

These compounds illustrate the diversity within the quinoline family while highlighting the unique potency of 4-nitrosoquinoline 1-oxide as a carcinogen and mutagen.

XLogP3

-0.2

Dates

Modify: 2023-07-17

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